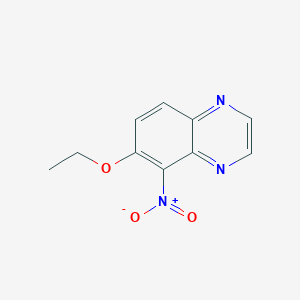
N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Allyl-N-cyclopropyl-9H-purin-6-amine: is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-N-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purin-6-amine with allyl bromide and cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 9-Allyl-N-cyclopropyl-9H-purin-6-amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Allyl-N-cyclopropyl-9H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids , while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Allyl-N-cyclopropyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can be used to investigate the mechanisms of enzyme inhibition and the binding properties of purine derivatives .
Medicine: Its structure can be modified to develop new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 9-Allyl-N-cyclopropyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of genetic material . The specific pathways involved depend on the biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- 9-Allyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9-Sulfonyl-9H-purin-6-amine
Comparison:
- 9-Allyl-9H-purin-6-amine: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
- N-benzyl-9H-purin-6-amine: Contains a benzyl group instead of an allyl group, leading to different chemical and biological properties.
- 9-Sulfonyl-9H-purin-6-amine: Features a sulfonyl group, which significantly alters its reactivity and potential applications .
Uniqueness: The presence of both allyl and cyclopropyl groups in 9-Allyl-N-cyclopropyl-9H-purin-6-amine makes it unique among purine derivatives. These groups confer distinct chemical properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
648881-72-5 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-cyclopropyl-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-5-16-7-14-9-10(15-8-3-4-8)12-6-13-11(9)16/h2,6-8H,1,3-5H2,(H,12,13,15) |
InChI-Schlüssel |
OSEYUZXWMJUWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=NC2=C(N=CN=C21)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)
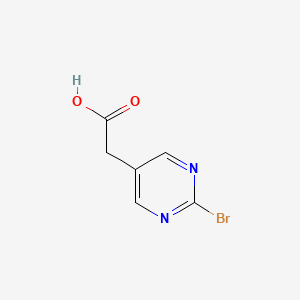


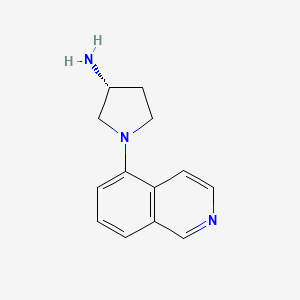

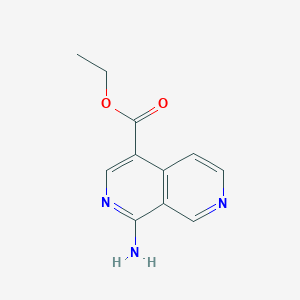


![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)
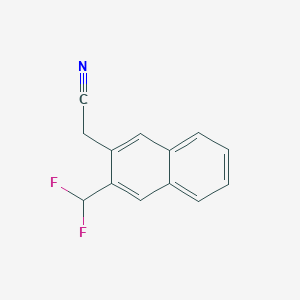

![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)
